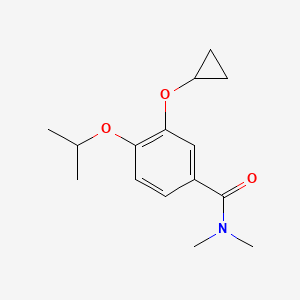
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.335 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanol, isopropanol, and N,N-dimethylbenzamide.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study its effects on biological systems, including its interactions with proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-isopropyl-N,N-dimethylbenzamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group, leading to different chemical and biological properties.
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide: This compound has the cyclopropoxy and isopropoxy groups in different positions on the benzamide core, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzamide core, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-13-8-5-11(15(17)16(3)4)9-14(13)19-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
Clave InChI |
OZRXMIDSBMHUCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


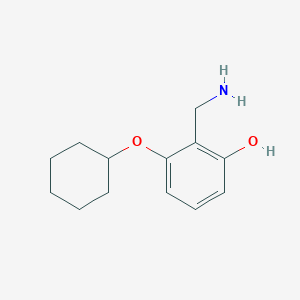
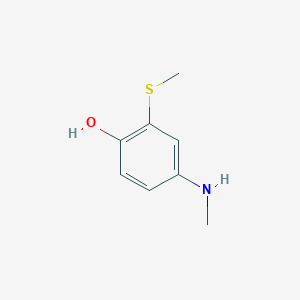
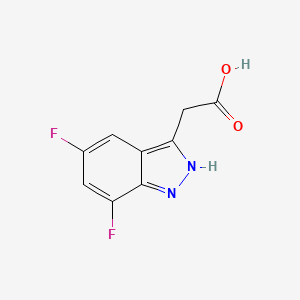
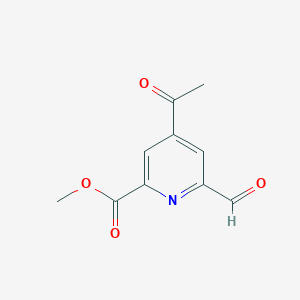
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
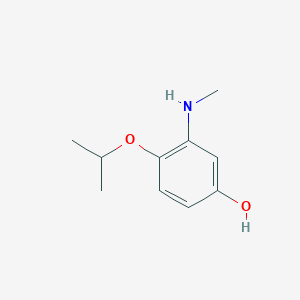
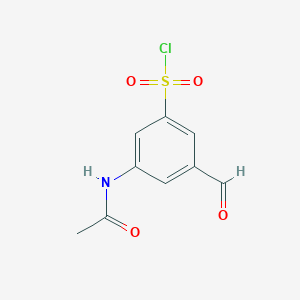

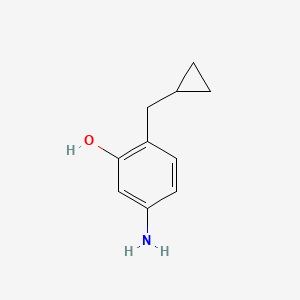
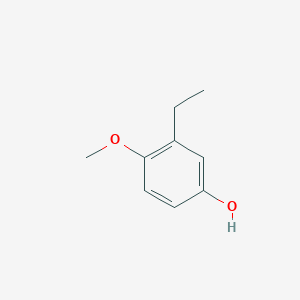
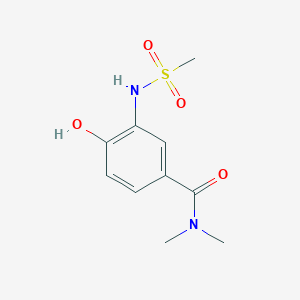
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
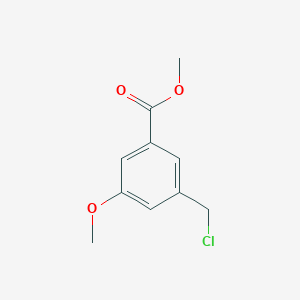
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
